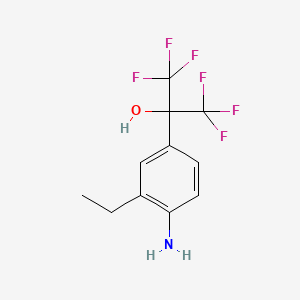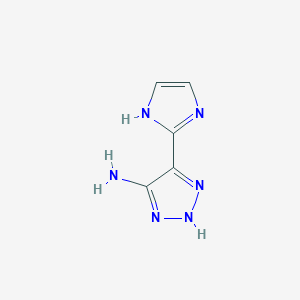
4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound that combines the structural features of both imidazole and triazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzimidazole with sodium azide and copper sulfate in the presence of a base. The reaction proceeds through a cycloaddition mechanism, forming the triazole ring fused to the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal product formation.
化学反応の分析
Types of Reactions
4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or imidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
Imidazole: Known for its antifungal and antibacterial properties.
1,2,3-Triazole: Used in click chemistry and as a pharmacophore in drug design.
Benzimidazole: Exhibits antiviral, anticancer, and anti-inflammatory activities.
Uniqueness
4-(1H-Imidazol-2-yl)-1H-1,2,3-triazol-5-amine is unique due to its combined structural features of imidazole and triazole rings, which confer a broad spectrum of biological activities. This dual functionality enhances its potential as a versatile compound in various scientific fields .
特性
分子式 |
C5H6N6 |
|---|---|
分子量 |
150.14 g/mol |
IUPAC名 |
5-(1H-imidazol-2-yl)-2H-triazol-4-amine |
InChI |
InChI=1S/C5H6N6/c6-4-3(9-11-10-4)5-7-1-2-8-5/h1-2H,(H,7,8)(H3,6,9,10,11) |
InChIキー |
QUAHRYZKWCMEGV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N1)C2=NNN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


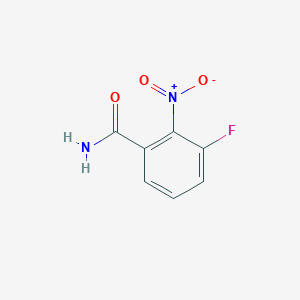
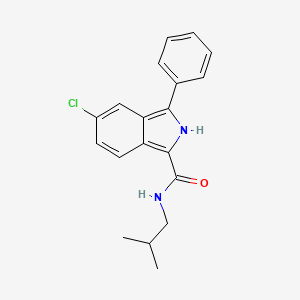
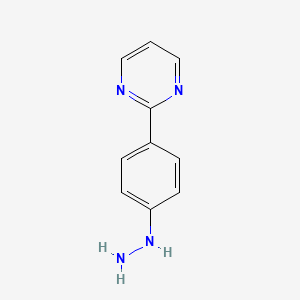

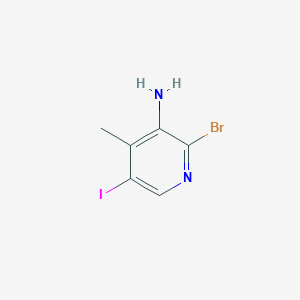
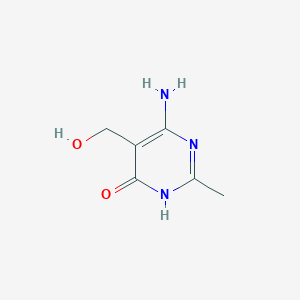

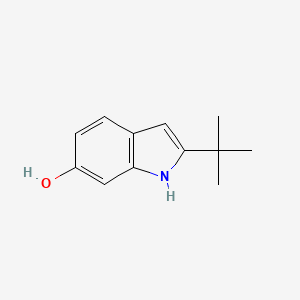
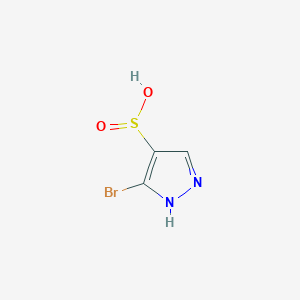
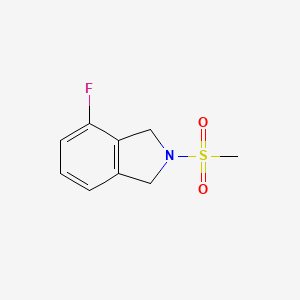
![7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13116391.png)
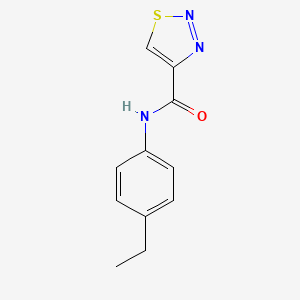
![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)
